molecular formula C21H17Cl2N3O2S B2678017 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-N-methylacetamide CAS No. 842968-99-4

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-N-methylacetamide

Número de catálogo: B2678017
Número CAS: 842968-99-4
Peso molecular: 446.35
Clave InChI: FMYUUUXSCDNRAZ-QNGOZBTKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative characterized by a central 4-oxo-thiazolidin-2-ylidene core. Key structural features include:

  • A 2,5-dichlorobenzyl substituent at position 5 of the thiazolidinone ring, introducing electron-withdrawing chlorine atoms that influence reactivity and intermolecular interactions.
  • An o-tolyl group (ortho-methylphenyl) at position 3, contributing steric bulk and hydrophobicity.
  • A cyanoacetamide moiety at position 2, stabilized by conjugation with the thiazolidinone system.

This compound is synthesized via condensation reactions involving substituted benzyl precursors and functionalized acetamide derivatives. Structural validation typically employs techniques such as $ ^1H $-NMR, mass spectrometry (MS), and X-ray crystallography .

Propiedades

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2S/c1-12-5-3-4-6-17(12)26-20(28)18(10-13-9-14(22)7-8-16(13)23)29-21(26)15(11-24)19(27)25-2/h3-9,18H,10H2,1-2H3,(H,25,27)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYUUUXSCDNRAZ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure

The compound can be characterized by its complex structure which includes:

  • A thiazolidine ring
  • A cyano group
  • A dichlorobenzyl moiety
  • An o-tolyl substituent

This intricate arrangement contributes to its biological activity, influencing how it interacts with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . Research indicates that thiazolidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism of Action : Thiazolidines have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby limiting their growth and metastasis .
  • In Vitro Studies : The compound was tested against various cancer cell lines using the MTT assay, revealing IC50 values indicative of potent cytotoxic activity. For example, derivatives similar to this compound have demonstrated IC50 values ranging from 0.60 to 4.70 µM against HepG2 and MCF-7 cell lines .
CompoundCell LineIC50 (µM)
(Z)-CompoundHepG20.60 - 4.70
(Z)-CompoundMCF-70.60 - 4.70
  • Case Study : A study involving thiazolidine derivatives reported that certain modifications led to enhanced anticancer activity, suggesting a structure-activity relationship (SAR) where specific substitutions on the thiazolidine ring significantly impact efficacy .

Anti-inflammatory Activity

Thiazolidine derivatives also exhibit anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by chronic inflammation.

  • Mechanism : The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Research Findings : In vitro studies demonstrated that compounds similar to this one could reduce pro-inflammatory cytokine levels, further supporting their role in managing inflammatory responses .
Activity TypeEffect
NO Production InhibitionSignificant reduction in LPS-stimulated macrophages
Cytokine Level ReductionDecreased levels of pro-inflammatory cytokines

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is essential for evaluating its therapeutic potential.

  • ADMET Properties : Computational studies have suggested favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for thiazolidine derivatives, indicating their suitability for further development as drug candidates .
  • Toxicity Assessments : Initial toxicity assessments indicate that the compound exhibits relatively low cytotoxicity towards normal cells compared to cancer cells, which is a desirable trait for anticancer drugs .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazolidin derivatives possess significant antimicrobial properties. In studies evaluating various derivatives, including those similar to our compound, the following findings were noted:

  • Tested Strains :
    • Bacteria : Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus.
    • Fungi : Candida albicans, Cryptococcus neoformans.

The synthesized compounds showed varying degrees of antibacterial and antifungal activity, suggesting potential therapeutic applications against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that thiazolidin derivatives can inhibit cancer cell proliferation. For example, a related compound inhibited the vascular endothelial growth factor receptor 2 (VEGFR-2), crucial in tumor angiogenesis. The IC50 values for these compounds ranged from 13.56 to 17.8 μM, indicating their potency in inhibiting cancer cell growth .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several thiazolidin derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that modifications to the thiazolidine ring significantly enhanced antibacterial properties .
  • Cancer Cell Apoptosis : Another study focused on a related thiazolidin derivative that induced apoptosis in HT-29 cells by increasing pro-apoptotic factors (BAX) while decreasing anti-apoptotic factors (Bcl-2). This suggests that structural modifications can lead to enhanced anticancer effects .

Comparación Con Compuestos Similares

Key Observations :

  • Melting Points: The target compound’s 2,5-dichlorobenzyl group likely increases melting point compared to mono-chloro (Compound 9) or nitro-furan derivatives (Compounds 12–13) due to enhanced halogen bonding and molecular symmetry .
  • Synthesis Yields : The dichlorinated benzyl group may reduce yield compared to Compound 9 (90%) due to steric hindrance during cyclization.
  • Analytical Methods : All compounds rely on $ ^1H $-NMR and MS for structural confirmation, but the target compound’s Z-configuration requires advanced validation (e.g., X-ray diffraction) to resolve stereochemical ambiguity .

Electronic and Steric Influences

  • Steric Effects : The ortho-methyl group in the o-tolyl substituent introduces steric hindrance, which may reduce crystallization efficiency compared to unsubstituted phenyl analogs (e.g., Compound 10).

Structural Validation and Software Tools

The stereochemical integrity of the Z-configuration in the target compound is confirmed using:

  • X-ray Crystallography : Programs like SHELX and WinGX enable precise determination of bond angles and torsional strain .
  • Spectroscopic Analysis : $ ^1H $-NMR chemical shifts (e.g., deshielded protons near electronegative groups) and MS fragmentation patterns differentiate it from E-isomers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.